molecular formula C12H16O4 B13560886 Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate

Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate

Cat. No.: B13560886
M. Wt: 224.25 g/mol
InChI Key: ZNNPWYQGFHYPMZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an ethoxyphenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-ethoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.

Major Products

    Oxidation: 3-(4-ethoxyphenyl)-2-oxopropanoic acid.

    Reduction: 3-(4-ethoxyphenyl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester moiety can undergo hydrolysis to release the active hydroxypropanoic acid, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-methoxyphenyl)-2-hydroxypropanoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(4-ethoxyphenyl)-2-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.

Uniqueness

Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate is unique due to the presence of both an ethoxy group and a hydroxy group, which can impart distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C12H16O4/c1-3-16-10-6-4-9(5-7-10)8-11(13)12(14)15-2/h4-7,11,13H,3,8H2,1-2H3

InChI Key

ZNNPWYQGFHYPMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)OC)O

Origin of Product

United States

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